molecular formula C27H31ClO15 B15287073 Cyanidin 3-rutinoside (chloride);Cyanidin 3-O-rutinoside (chloride);Sambucin (chloride)

Cyanidin 3-rutinoside (chloride);Cyanidin 3-O-rutinoside (chloride);Sambucin (chloride)

Cat. No.: B15287073
M. Wt: 631.0 g/mol
InChI Key: ADZHXBNWNZIHIX-UHFFFAOYSA-N
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Description

Cyanidin 3-rutinoside (chloride), also known as Cyanidin 3-O-rutinoside (chloride) or Sambucin (chloride), is an anthocyanin compound. Anthocyanins are a type of flavonoid widely found in plants, particularly in fruits and flowers, and are responsible for their red, purple, and blue colors. Cyanidin 3-rutinoside (chloride) is known for its potent antioxidant properties, which contribute to its various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanidin 3-rutinoside (chloride) is typically extracted from natural sources such as fruits and flowers. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound can also be synthesized through chemical reactions involving cyanidin and rutinose under controlled conditions .

Industrial Production Methods

Industrial production of Cyanidin 3-rutinoside (chloride) often involves large-scale extraction from plant materials. The process includes the use of environmentally friendly solvents to extract the anthocyanins, followed by purification steps to isolate the desired compound. The final product is obtained through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions

Cyanidin 3-rutinoside (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Cyanidin 3-rutinoside (chloride) can lead to the formation of quinones and other oxidized derivatives .

Scientific Research Applications

Cyanidin 3-rutinoside (chloride) has a wide range of scientific research applications, including:

Mechanism of Action

Cyanidin 3-rutinoside (chloride) exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. Its molecular targets include enzymes and receptors involved in oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Cyanidin 3-rutinoside (chloride) is unique among anthocyanins due to its specific glycosylation pattern, which influences its stability and bioavailability. Similar compounds include:

Properties

IUPAC Name

2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZHXBNWNZIHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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